1-Methoxy-2,3-dinitrobenzene

Overview

Description

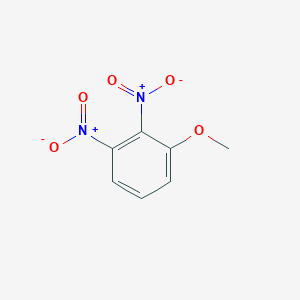

1-Methoxy-2,3-dinitrobenzene is an aromatic nitro compound characterized by the presence of two nitro groups and a methoxy group attached to a benzene ring. This compound is known for its applications in organic synthesis, particularly as an intermediate in the production of various chemicals, dyes, and explosives .

Mechanism of Action

Target of Action

The primary target of 1-Methoxy-2,3-dinitrobenzene is the benzene ring, a common structure in organic chemistry . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . The compound undergoes a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions affect the structure of the benzene ring and result in the formation of the final product .

Pharmacokinetics

The polar character of the nitro group might result in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . The compound undergoes a series of reactions, resulting in changes to the structure of the benzene ring . This can lead to the formation of different products depending on the specific reactions involved .

Action Environment

The action of this compound can be influenced by environmental factors. For example, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Therefore, the environment in which the reaction takes place can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2,3-dinitrobenzene can be synthesized through the nitration of 1-methoxybenzene (anisole). The nitration process involves the reaction of anisole with a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to ensure the selective formation of the 2,3-dinitro derivative .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2,3-dinitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Oxidation: Strong oxidizing agents, though less frequently used.

Major Products:

Reduction: 1-Methoxy-2,3-diaminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

1-Methoxy-2,3-dinitrobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Dye Production: Serves as a precursor in the manufacture of dyes and pigments.

Explosives: Utilized in the production of certain explosives due to its nitro groups.

Analytical Reagent: Employed in analytical chemistry for various detection and quantification methods.

Comparison with Similar Compounds

- 1-Methoxy-2,4-dinitrobenzene

- 1-Methoxy-3,5-dinitrobenzene

- 1-Methoxy-2,5-dinitrobenzene

Comparison: 1-Methoxy-2,3-dinitrobenzene is unique due to the specific positioning of its nitro groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions, making it suitable for specific synthetic applications .

Properties

IUPAC Name |

1-methoxy-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGDISKECPMPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287613 | |

| Record name | 1-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16315-07-4 | |

| Record name | NSC51775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)